molecular formula C9H8BrF3O B1372961 1-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)benzene CAS No. 1152553-26-8

1-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B1372961
CAS No.: 1152553-26-8
M. Wt: 269.06 g/mol
InChI Key: GXEKXXBNTBAFET-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)benzene is an organic compound that features a benzene ring substituted with a bromomethyl group and a trifluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2-(2,2,2-trifluoroethoxy)toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) at moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of 2-(2,2,2-trifluoroethoxy)toluene.

Scientific Research Applications

1-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)benzene has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of new drugs and therapeutic agents.

    Materials Science: Utilized in the preparation of advanced materials with specific properties, such as fluorinated polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)benzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. The trifluoroethoxy group can influence the reactivity and stability of the compound by electron-withdrawing effects, which can stabilize intermediates and transition states.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene
  • 1-(Iodomethyl)-2-(2,2,2-trifluoroethoxy)benzene
  • 1-(Bromomethyl)-2-(2,2,2-difluoroethoxy)benzene

Uniqueness

1-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of both a bromomethyl group and a trifluoroethoxy group. The bromomethyl group provides a reactive site for various chemical transformations, while the trifluoroethoxy group imparts unique electronic and steric properties. This combination makes the compound versatile for use in different chemical reactions and applications.

Properties

IUPAC Name

1-(bromomethyl)-2-(2,2,2-trifluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c10-5-7-3-1-2-4-8(7)14-6-9(11,12)13/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEKXXBNTBAFET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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